6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate
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Description
The compound “6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate” is a complex organic molecule. It is related to a class of compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It’s also related to Phosphorothioic acid, O- (1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester .
Molecular Structure Analysis
The molecular structure of this compound is complex. It has a molecular weight of 340.335 . The IUPAC Standard InChI is InChI=1S/C14H17N2O4PS/c1-3-18-21 (22,19-4-2)20-13-10-11-14 (17)16 (15-13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 .Scientific Research Applications
Cardiotonic Activity
One of the notable applications of derivatives of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate is in the development of cardiotonic agents. The study by Robertson et al. (1986) on dihydropyridazinone cardiotonics discovered potent positive inotropic effects in dogs, highlighting the compound's utility in heart failure treatments. Specifically, derivatives such as LY195115 showed significant oral activity and sustained contractility increase, positioning them among the most potent oral inotropes identified at the time (Robertson et al., 1986).
Catalytic Activity in Epoxidation
Another study explored the catalytic activities of ruthenium–pyridine-2,6-dicarboxylate complexes in the epoxidation of trans-stilbene, achieving asymmetric induction. This research provides insights into the synthesis of asymmetric catalysts using derivatives of the compound (Nishiyama & Motoyama, 1997).
Herbicide Development
The compound has also been implicated in herbicide research, with derivatives showing potent activity as Protoporphyrinogen IX Oxidase (PPO) inhibitors. A study demonstrated the design and synthesis of highly effective compounds for broad-spectrum weed control, showcasing the compound's potential in agricultural applications (Wang et al., 2021).
Green Synthesis of Heterocycles
Research into green chemistry has also seen applications of this compound, with Mohebat et al. (2017) developing an eco-friendly synthesis method for novel heterocycles. This method leverages water as a solvent and offers a sustainable approach to producing pharmacologically significant compounds (Mohebat et al., 2017).
Esterification Catalyst
Derivatives have been used as efficient and selective catalysts for the esterification of carboxylic acids, showcasing their utility in organic synthesis. This approach provides chemoselective esterification in good to excellent yields, highlighting the compound's versatility in chemical transformations (Won et al., 2007).
properties
IUPAC Name |
(6-oxo-1-phenylpyridazin-3-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-16-12-11-15(18-19(16)14-9-5-2-6-10-14)22-17(21)13-7-3-1-4-8-13/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJFYGVXPMPIGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=NN(C(=O)C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate |
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